4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane

説明

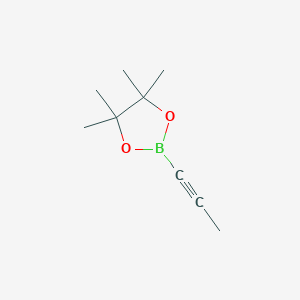

4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a boronic ester that features a dioxaborolane ring with a propynyl substituent. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

準備方法

Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane can be synthesized through the reaction of 2-butyne-1,4-diol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Hydroboration: It can undergo hydroboration reactions with alkenes to form organoboranes, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Palladium Catalysts: Such as palladium acetate or palladium chloride.

Bases: Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvents: Tetrahydrofuran, toluene, and dimethylformamide are frequently used.

Major Products:

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Organoboranes: Resulting from hydroboration reactions.

科学的研究の応用

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its applications include:

- Cross-Coupling Reactions : It is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Synthesis of Alkynes : Due to its propynyl group, it can be utilized in the synthesis of alkynes through nucleophilic substitution reactions. This property is particularly useful in creating compounds with triple bonds which are integral in various chemical processes.

Material Science Applications

In materials science, 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane has been explored for:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its boron content contributes to the formation of boron-rich polymers which exhibit unique properties.

- Nanomaterials : Research indicates that this compound can be used in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for creating nanostructures with specific functionalities.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the efficacy of this compound in Suzuki-Miyaura coupling reactions. The results showed high yields of biphenyl derivatives when coupled with various aryl halides under mild conditions. This highlights its potential in synthesizing pharmaceutical intermediates.

Case Study 2: Polymer Modification

Another research project focused on modifying polyolefins using this compound. The incorporation of the dioxaborolane moiety improved the thermal properties and mechanical strength of the resulting polymers. The study concluded that such modifications could lead to new materials with enhanced performance for industrial applications.

作用機序

The primary mechanism of action for 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve palladium-catalyzed cycles.

類似化合物との比較

- 4,4,5,5-Tetramethyl-2-(1-buten-1-YL)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(1-ethynyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(1-phenyl)-1,3,2-dioxaborolane

Uniqueness: 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane is unique due to its propynyl group, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in synthesizing compounds with specific structural and electronic properties.

生物活性

4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane, commonly referred to as prop-1-ynylboronic acid pinacol ester, is a boron-containing compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features contribute to its biological activity and utility in various chemical reactions. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHBO

- Molecular Weight : 166.03 g/mol

- CAS Number : 347389-75-7

- IUPAC Name : 4,4,5,5-tetramethyl-2-(1-propynyl)-1,3,2-dioxaborolane

- Appearance : Solid

Structure

The compound features a dioxaborolane ring system with a propynyl substituent that enhances its reactivity and biological interactions.

Research indicates that boron-containing compounds like this compound exhibit diverse biological activities:

- Anticancer Activity : Studies have shown that boron compounds can inhibit the growth of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains by disrupting cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

1. Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds. It was found that propynylboronic esters could effectively inhibit tumor growth in vitro and in vivo models by targeting specific cancer cell lines.

2. Antimicrobial Activity

Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that derivatives of boronic acids exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to their ability to penetrate bacterial membranes and disrupt cellular functions.

3. Enzyme Inhibition

A study conducted on enzyme kinetics demonstrated that this compound could inhibit specific proteases involved in disease progression. The inhibition was characterized by a competitive mechanism with high affinity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 166.03 g/mol |

| CAS Number | 347389-75-7 |

| Anticancer Activity | Yes |

| Antimicrobial Activity | Yes |

| Enzyme Inhibition | Yes |

化学反応の分析

Chemical Reactions of 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane

This compound, also known as prop-1-ynylboronic acid pinacol ester, participates in diverse reactions due to its boronic ester functionality and alkynyl group. Below is a detailed analysis of its chemical behavior, supported by experimental data from diverse sources.

Hydroboration Reactions

The compound undergoes hydroboration to form borylated alkenes, leveraging its propynyl group. For example, osmium-catalyzed hydroboration of alkynes yields terminal borylated alkenes via migratory insertion mechanisms .

Key Observations

-

Catalyst : Osmium complexes like OsH₆(PiPr₃)₂ act as catalyst precursors .

-

Conditions : Reactions occur in toluene at elevated temperatures (60–80°C) with pinacolborane (pinBH) .

-

Mechanism : Stoichiometric migratory hydrogenation of alkynes followed by catalytic hydroboration to form terminal borylated alkenes .

Table 1: Hydroboration Outcomes

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| 2-butyne | OsH₆(PiPr₃)₂ | 60 | 91 | 2-pinacolboryl-1-butene |

| 3-hexyne | OsH₆(PiPr₃)₂ | 60 | 77 | 4-pinacolboryl-1-hexene |

| Data adapted from catalytic hydroboration studies . |

Hydrosilylation Reactions

The compound participates in hydrosilylation with silanes, forming silylated alkenes. For example, hydrosilylation of ethynylboronate esters with trisubstituted silanes occurs under catalytic conditions .

Key Observations

-

Catalyst : Rhodium or platinum catalysts are typically employed .

-

Conditions : Reactions proceed in toluene or dichloromethane, often at room temperature .

-

Selectivity : Silane substituents influence regioselectivity (e.g., internal vs. terminal silylation) .

Table 2: Hydrosilylation Selectivity

| Silane (R₃SiH) | Alkyne | Major Product | Selectivity (%) |

|---|---|---|---|

| Triethylsilane | 2a | Internal | 87/13 |

| Triisopropylsilane | 2a | Internal | 93/7 |

| Data from hydrosilylation of ethynylboronate analogs . |

Structural and Spectroscopic Analysis

The compound is characterized by ¹H NMR , ¹³C NMR , and HRMS . Key spectroscopic features include:

Research Findings and Trends

-

Catalytic Efficiency : Osmium complexes enable catalytic hydroboration with high selectivity for migratory products .

-

Silane Compatibility : Bulky silanes (e.g., triisopropylsilane) favor internal silylation, while less hindered silanes (e.g., triethylsilane) yield terminal products .

-

Scalability : Synthesis protocols are optimized for scalability, with yields exceeding 70% in most cases .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-prop-1-ynyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQYQNRFYLSJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347389-75-7 | |

| Record name | 4,4,5,5-tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。